

sec-Butyl 4-hydroxybenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sec-Butyl 4-hydroxybenzoate*

Cat. No.: *B103004*

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An In-depth Technical Guide to **sec-Butyl 4-hydroxybenzoate**

This guide provides a comprehensive overview of **sec-butyl 4-hydroxybenzoate**, including its chemical identity, physicochemical properties, relevant experimental protocols, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and IUPAC Name

sec-Butyl 4-hydroxybenzoate is an organic compound, specifically an ester of 4-hydroxybenzoic acid and sec-butanol.

IUPAC Name: butan-2-yl 4-hydroxybenzoate^[1]

Chemical Formula: C₁₁H₁₄O₃^{[1][2][3]}

Synonyms: p-Hydroxybenzoic acid sec-butyl ester, sec-Butyl p-hydroxybenzoate, Benzoic acid, 4-hydroxy-, 1-methylpropyl ester, sec-Butylparaben^{[2][3][4]}

Chemical Structure:

Caption: Chemical structure of **sec-Butyl 4-hydroxybenzoate**.

Physicochemical Properties

A summary of the key physical and chemical properties of **sec-butyl 4-hydroxybenzoate** is presented in the table below.

Property	Value	Reference
CAS Registry Number	17696-61-6	[1][2][3]
Molecular Weight	194.23 g/mol	[1][4][5]
Appearance	White to almost white crystalline powder	[6][7]
Melting Point	59.0 to 62.0 °C	
Boiling Point	210 °C at 25 mmHg	
Solubility	Soluble in Methanol	
Purity	>98.0% (HPLC)	[7]

Experimental Protocols

Synthesis via Fischer Esterification

A general method for the synthesis of alkyl benzoates is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The following protocol is adapted for the synthesis of **sec-butyl 4-hydroxybenzoate**.

Reaction Principle: 4-hydroxybenzoic acid is reacted with an excess of sec-butanol in the presence of a strong acid catalyst, typically sulfuric acid, to form **sec-butyl 4-hydroxybenzoate** and water. The excess alcohol helps to shift the reaction equilibrium towards the product side.

Materials:

- 4-hydroxybenzoic acid
- sec-Butanol (butan-2-ol)
- Concentrated Sulfuric Acid (H₂SO₄)

- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid and an excess of sec-butanol (e.g., 4-5 molar equivalents).
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization or column chromatography to yield pure **sec-butyl 4-hydroxybenzoate**.

Analytical Method: Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC is a validated method for the selective and quantitative determination of 4-hydroxybenzoate esters (parabens) and their impurities.[8]

Principle: This chromatographic technique utilizes a microemulsion as the separation medium within a capillary under an electric field. The separation is based on the differential partitioning of the analytes between the microemulsion droplets and the surrounding aqueous buffer.

Typical MEEKC System:

- **Capillary:** Fused-silica capillary.
- **Microemulsion Buffer:** An oil-in-water microemulsion typically consisting of an oil (e.g., heptane or octane), a surfactant (e.g., sodium dodecyl sulfate - SDS), a co-surfactant (e.g., a short-chain alcohol like butanol), and an aqueous buffer.
- **Internal Standard:** 4-hydroxyacetophenone can be used to improve precision.[8]
- **Detection:** UV detection is commonly employed.

Procedure Outline:

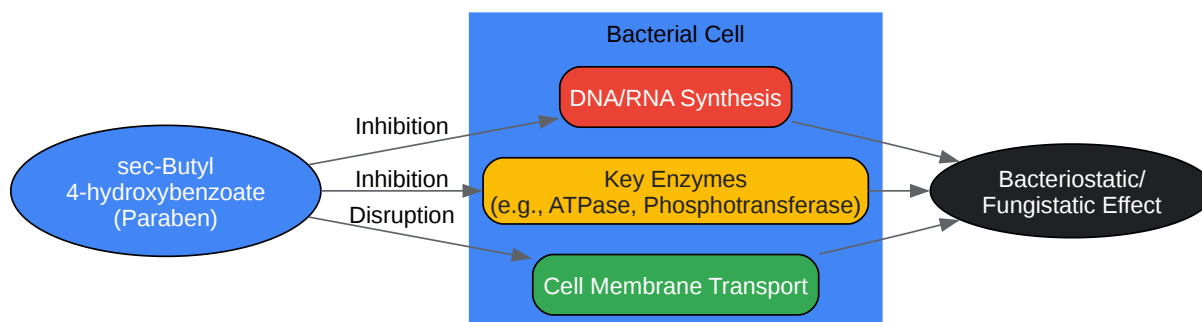
- **Sample Preparation:** Dissolve the **sec-butyl 4-hydroxybenzoate** sample in a suitable solvent and add the internal standard.
- **Injection:** Introduce the sample into the capillary via electrokinetic or hydrodynamic injection.
- **Separation:** Apply a high voltage across the capillary to effect the separation of the components.
- **Detection and Quantification:** Monitor the eluting components using a UV detector. The concentration of **sec-butyl 4-hydroxybenzoate** is determined by comparing its peak area (normalized to the internal standard) to a calibration curve. This method can also quantify impurities, such as the major degradant, 4-hydroxybenzoic acid.[8]

Biological Activity and Signaling

sec-Butyl 4-hydroxybenzoate belongs to the paraben class of chemicals, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[8][9]

Antimicrobial Mechanism of Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated, but it is proposed to involve multiple targets within the microbial cell.[9]



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Caption: Proposed antimicrobial mechanisms of action for parabens.

The proposed mechanisms include:

- Inhibition of Nucleic Acid Synthesis: Parabens may interfere with the synthesis of DNA and RNA, which is essential for microbial growth and replication.[9]
- Enzyme Inhibition: They are suggested to inhibit critical enzymes, such as ATPase and phosphotransferase, disrupting cellular energy metabolism and signaling.[9]
- Membrane Disruption: Parabens can interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of essential intracellular components.[9]

Endocrine Activity

Some studies have indicated that certain alkyl hydroxybenzoate preservatives, which are structurally similar to **sec-butyl 4-hydroxybenzoate**, exhibit estrogenic activity.[10] They have been shown to bind to estrogen receptors and can elicit estrogenic responses, such as an increase in uterine weight in animal models.[10] This has prompted further research and regulatory scrutiny regarding their use.

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- To cite this document: BenchChem. [sec-Butyl 4-hydroxybenzoate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103004#sec-butyl-4-hydroxybenzoate-chemical-structure-and-iupac-name]

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